

# Application Notes and Protocols: Asymmetric Synthesis of Taranabant via Dynamic Kinetic Resolution

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## Compound of Interest

Compound Name: *Taranabant racemate*

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This document provides a detailed overview and protocol for the asymmetric synthesis of Taranabant, a potent cannabinoid-1 receptor (CB-1R) inverse agonist. The synthesis highlights a key step involving a dynamic kinetic resolution (DKR) of a racemic  $\alpha$ -bromoketone intermediate, which efficiently establishes two contiguous stereocenters in a single step.

## Introduction

Taranabant (MK-0364) is a non-diarylpyrazole, acyclic CB-1R inverse agonist that was investigated for the treatment of obesity.<sup>[1][2]</sup> Its synthesis requires precise control of stereochemistry to ensure the desired pharmacological activity. A highly efficient and enantioselective synthesis was developed by researchers at Merck, employing a dynamic kinetic resolution through asymmetric hydrogenation as the pivotal step.<sup>[1][3]</sup> This approach allows for the conversion of a racemic starting material into a single desired diastereomer in high yield and stereoselectivity.<sup>[4]</sup>

## Overall Synthetic Strategy

The asymmetric synthesis of Taranabant can be broadly divided into three main stages:

- **Synthesis of the Racemic  $\alpha$ -Bromoketone Precursor:** The initial phase involves the preparation of the key racemic intermediate, 1-(2,4-dichlorophenyl)-4-bromo-3-methyl-2-

pentanone.

- **Dynamic Kinetic Resolution via Asymmetric Hydrogenation:** The racemic  $\alpha$ -bromoketone undergoes a ruthenium-catalyzed asymmetric hydrogenation. This DKR step concurrently reduces the ketone and establishes the two stereocenters, yielding the chiral bromo-alcohol, (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol, with high diastereoselectivity and enantioselectivity.
- **Conversion to Taranabant:** The resulting chiral bromo-alcohol is then converted to Taranabant through a series of transformations including epoxide formation, amine addition, and final amide formation.

## Data Presentation

The following tables summarize the key quantitative data for the dynamic kinetic resolution and subsequent transformations as reported in the primary literature.

Table 1: Dynamic Kinetic Resolution of Racemic  $\alpha$ -Bromoketone

Entry	Catalyst	Ligand	Base	Solvent	Temp (°C)	Pressure (psi H <sub>2</sub> )	Yield (%)	d.r. (syn/anti)	ee (%) (syn)
1	RuCl <sub>2</sub> (p-cymene) <sub>2</sub>	(S,S)-Ts-DPEN	Et <sub>3</sub> N	MeOH	60	200	95	>99:1	99

Table 2: Conversion of Chiral Bromo-alcohol to Taranabant

Step	Reaction	Reagents and Conditions	Yield (%)
1	Epoxidation	K <sub>2</sub> CO <sub>3</sub> , MeOH, rt	98
2	Amine Opening	3-amino-3-methylbutane, 100 °C	85
3	Amide Formation	Oxalyl chloride, Et <sub>3</sub> N, then NH <sub>3</sub>	92

## Experimental Protocols

Note: The following protocols are based on the detailed procedures described in the primary literature.

### Synthesis of Racemic 1-(2,4-dichlorophenyl)-4-bromo-3-methyl-2-pentanone

- To a solution of 1-(2,4-dichlorophenyl)-3-methyl-2-pentanone in a suitable solvent such as methanol, add a solution of bromine in methanol dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
- Quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to afford the crude racemic  $\alpha$ -bromoketone, which can be purified by column chromatography.

### Dynamic Kinetic Resolution to (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol

- To a pressure vessel, add the racemic  $\alpha$ -bromoketone, the ruthenium catalyst precursor [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>, and the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-

diphenylethylenediamine ((S,S)-Ts-DPEN).

- Degas the vessel and purge with nitrogen.
- Add degassed methanol as the solvent, followed by triethylamine as the base.
- Pressurize the vessel with hydrogen gas to 200 psi.
- Heat the reaction mixture to 60 °C and stir for the required time (typically 12-24 hours), monitoring the progress by HPLC.
- Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting chiral bromo-alcohol by column chromatography on silica gel.

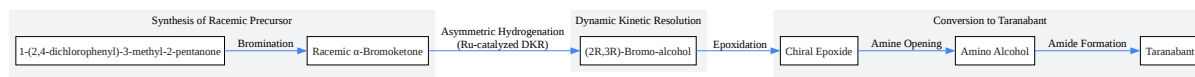
## Synthesis of Taranabant from (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol

- Step 3a: Epoxidation
  - Dissolve the chiral bromo-alcohol in methanol.
  - Add potassium carbonate and stir the mixture at room temperature until the epoxide formation is complete.
  - Filter off the solids and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
- Step 3b: Amine Opening
  - In a sealed tube, combine the crude epoxide with an excess of 3-amino-3-methylbutane.
  - Heat the mixture to 100 °C for several hours until the reaction is complete.

- Cool the reaction mixture and remove the excess amine under reduced pressure to yield the crude amino alcohol.
- Step 3c: Amide Formation
  - Dissolve the crude amino alcohol in a suitable aprotic solvent (e.g., dichloromethane).
  - Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of oxalyl chloride.
  - Stir the reaction at 0 °C for 1-2 hours.
  - Bubble ammonia gas through the reaction mixture until the formation of the amide is complete.
  - Quench the reaction with water and extract the product with an organic solvent.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the final product, Taranabant, by recrystallization or column chromatography.

## Visualizations

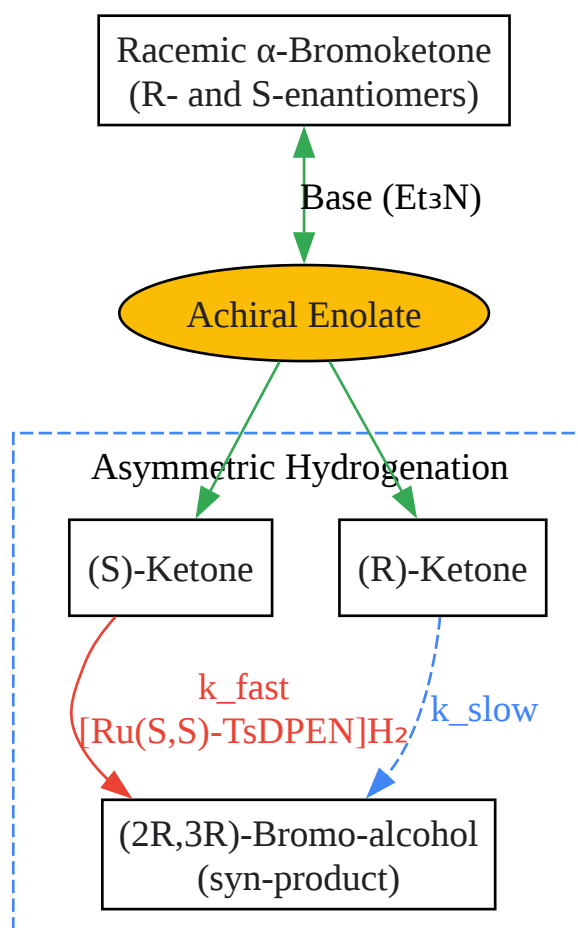
### Overall Synthetic Workflow



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Caption: Overall workflow for the asymmetric synthesis of Taranabant.

## Mechanism of Dynamic Kinetic Resolution



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Caption: Mechanism of the dynamic kinetic resolution step.

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